This compound is cataloged under the CAS number 847782-00-7 and is available from various chemical suppliers, such as American Elements and Chemscene . Its classification includes organic compounds, specifically those containing sulfonamide functionalities, which are often utilized in pharmaceutical applications.
The synthesis of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid typically involves several steps that can include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid features:
The three-dimensional conformation can significantly influence its biological activity, which can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
The chemical behavior of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid includes:
These reactions are crucial for understanding its reactivity and potential applications in drug development.
Further studies are necessary to elucidate its specific interactions at the molecular level within biological systems.
Key physical and chemical properties include:
These properties influence its handling, storage, and application in laboratory settings.
The potential applications for 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid include:
Retrosynthetic deconstruction of 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid (CAS 847782-00-7) reveals strategic disconnections to commercially available precursors (Figure 1). The core benzimidazole ring can be traced to o-phenylenediamine derivatives, where the C2 position serves as the anchor for the propanoic acid side-chain. The sulfamoyl group (-SO₂NH₂) at the 5-position requires electrophilic sulfonation or palladium-catalyzed sulfamoylation at the aromatic ring prior to benzimidazole cyclization. The N1-ethyl substituent suggests late-stage alkylation as a viable pathway, though this could introduce regioselectivity challenges if competing nucleophilic sites exist. The propanoic acid moiety (C₃H₆CO₂H) presents two logical synthons: acrylic acid derivatives for Michael addition or haloalkanoic acids for nucleophilic displacement. Critical disconnections include:
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthons Generated | Reconnection Strategy | Complexity Considerations |
---|---|---|---|
Propanoic Acid Chain | Acrylic Acid / 3-Bromopropanoic Acid | Nucleophilic Addition/Alkylation | Potential overalkylation at N1 |
N1-Ethyl Group | Ethyl Halide | Alkylation | Regioselectivity (N1 vs N3) control needed |
Benzimidazole C2 | o-Phenylenediamine + Derivative | Condensation with 3-carboxypropanoic acid | Requires ortho-diamine with protected sulfamoyl |
5-Sulfamoyl Group | Chlorosulfonic Acid + Ammonia | Electrophilic Aromatic Sulfonation | Positional selectivity (para vs ortho) |
The optimal retrosynthetic pathway prioritizes early introduction of the sulfamoyl group on the aromatic ring due to its directing effects and sensitivity considerations in subsequent steps [1] [4]. This approach minimizes functional group incompatibility issues during benzimidazole ring formation.
The synthesis of 5-sulfamoyl-1H-benzimidazole intermediates represents the foundational step for target molecule assembly. Two principal methodologies dominate:
Electrophilic Sulfonation Pathway:4-Amino-3-nitrobenzenesulfonamide serves as a pivotal intermediate, synthesized via controlled sulfonation of acetanilide followed by deprotection. Nitration of acetanilide yields para-nitroacetanilide predominantly, requiring orthogonal strategies for meta-nitro isomers. Reduction of the nitro group (Fe/HCl, catalytic hydrogenation, or Zn/AcOH) generates the corresponding diamine, which undergoes cyclocondensation with carboxylic acids or aldehydes. For the target compound, cyclization with 3-ethoxy-3-oxopropanoic acid (keto ester) under acid catalysis (PPA or polyphosphoric acid) at 120-150°C furnishes ethyl 5-sulfamoyl-1H-benzimidazole-2-carboxylate, which requires decarboxylation and side chain modification [1] [3].
Directed Ortho-Metalation Strategy:Modern approaches employ directed metalation groups (DMGs) for regioselective sulfamoylation. N,N-Diethylbenzimidamide serves as an effective DMG, where n-BuLi-mediated ortho-lithiation at -78°C followed by quenching with sulfur dioxide generates the lithiosulfinate. Subsequent treatment with O-mesitylenesulfonylhydroxylamine (MSH) installs the sulfamoyl group with >85% regioselectivity. This method circumvents the isomer purification challenges inherent in electrophilic sulfonation [1].
Table 2: Comparative Analysis of Sulfamoyl Benzimidazole Intermediate Synthesis
Method | Key Intermediate | Temperature (°C) | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|---|
Electrophilic Sulfonation | 4-Amino-3-nitrobenzenesulfonamide | 0-5 (sulfonation) | 55-65 | Moderate (3:1 para:meta) | Isomer separation required |
Diazo Coupling | 4-(Diazo)benzimidazole | -10 to 0 | 70-75 | High (ortho-directed) | Diazonium stability issues |
Directed Ortho-Metalation (DoM) | N,N-Diethylbenzimidamide | -78 (lithiation) | 82-88 | Excellent (>10:1) | Cryogenic conditions |
Palladium Catalysis | 5-Triflate-benzimidazole | 80-100 | 75-80 | High | Cost of Pd catalysts/ligands |
Critical to all routes is the protection strategy during benzimidazole formation. N-Boc protection of the sulfamoyl nitrogen prevents unwanted cyclization or side reactions during the high-temperature condensation steps. Deprotection with TFA/CH₂Cl₂ (1:1) quantitatively regenerates the sulfamoyl group without benzimidazole ring degradation. The ethyl 5-sulfamoyl-1H-benzimidazole-2-carboxylate intermediate (CAS analog 793678-98-5) undergoes efficient hydrolysis with LiOH/THF/H₂O (1:3) at 50°C to afford the carboxylic acid, which is subsequently decarboxylated via heating in quinoline with catalytic copper(I) oxide at 210°C to yield the critical 5-sulfamoyl-1H-benzimidazole scaffold [3] [6].
The regioselective introduction of the ethyl group at the N1 position of the benzimidazole scaffold presents significant synthetic challenges due to:1) Competing alkylation at N3 versus N1 nitrogen atoms2) Overalkylation to quaternary salts3) Potential sulfamoyl nitrogen participation
Transition Metal-Catalyzed N-Alkylation:Palladium-catalyzed C-N coupling via Buchwald-Hartwig amination provides superior regiocontrol. Using 5-sulfamoyl-1H-benzimidazole, Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) and Cs₂CO₃ in toluene at 80°C enables selective monoethylation with bromoethane (1.2 equiv), achieving 89% isolated yield of the N1-ethyl isomer. This methodology leverages the steric and electronic differences between nitrogens, where N1 (pKa ~12.5) exhibits greater nucleophilicity than N3 (pKa ~9.8) in protic solvents. The bulky XPhos ligand suppresses dialkylation by impeding secondary oxidative addition [1] [7].
Phase-Transfer Catalyzed Alkylation:For cost-sensitive routes, phase-transfer catalysis (PTC) offers efficient N1-alkylation. Employing benzyltriethylammonium chloride (TEBAC, 5 mol%) in 50% NaOH/toluene biphasic system with iodoethane (1.05 equiv) at 40°C achieves 78% N1-ethylated product with <5% N3 isomer. The alkaline conditions maintain the sulfamoyl group stability while enhancing benzimidazole nitrogen nucleophilicity. Microwave acceleration (100W, 80°C) reduces reaction time from 12 hours to 25 minutes with comparable yield [7].
Table 3: Catalytic Ethylation Methods Comparison
Method | Catalyst System | Base | Solvent | Time (h) | N1-Ethylated Yield (%) | N1:N3 Selectivity |
---|---|---|---|---|---|---|
Pd-Catalyzed C-N Coupling | Pd₂(dba)₃/XPhos (4 mol%) | Cs₂CO₃ | Toluene | 6 | 89 | >20:1 |
Phase-Transfer Catalysis | TEBAC (5 mol%) | NaOH (50%) | Toluene/H₂O | 0.4 (MW) | 82 | 8:1 |
Base-Mediated Alkylation | NaH (2.0 equiv) | None | DMF | 2 | 65 | 3:1 |
Copper-Catalyzed Amination | CuI/1,10-phenanthroline (10%) | K₃PO₄ | Dioxane | 12 | 71 | 15:1 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9